2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline
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Overview
Description
2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline is a complex organic compound that features a quinazoline core substituted with various functional groups
Mechanism of Action
Target of Action
The compound “2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline” is a complex molecule that contains a pyrazoline ring and a quinazoline ring. Pyrazoline derivatives have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Quinazoline derivatives are known to interact with a variety of targets, including kinases and other enzymes.
Mode of Action
Many pyrazoline and quinazoline derivatives exert their effects by interacting with enzymes and other proteins, altering their function and leading to changes in cellular processes .
Result of Action
Based on the known activities of related compounds, it could potentially have a variety of effects depending on its target and mode of action .
Preparation Methods
The synthesis of 2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the pyrazole and bromophenyl groups through various coupling reactions. Common reagents used in these reactions include bromine, chlorophenyl derivatives, and pyrazole precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and pyrazole-containing molecules. Compared to these, 2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Examples of similar compounds include:
- 4-Bromobiphenyl
- 5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl-pyridin-4-ylmethanone
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to different reactivity and applications.
Properties
IUPAC Name |
2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Br2ClN4/c30-21-11-5-18(6-12-21)26-17-27(19-7-13-22(31)14-8-19)36(35-26)29-33-25-4-2-1-3-24(25)28(34-29)20-9-15-23(32)16-10-20/h1-16,27H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUNNHBGMSJEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Br2ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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